Diphenylmethylcyclopentadiene Diphenylmethylcyclopentadiene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18412613
InChI: InChI=1S/C18H16/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-13,18H,14H2
SMILES:
Molecular Formula: C18H16
Molecular Weight: 232.3 g/mol

Diphenylmethylcyclopentadiene

CAS No.:

Cat. No.: VC18412613

Molecular Formula: C18H16

Molecular Weight: 232.3 g/mol

* For research use only. Not for human or veterinary use.

Diphenylmethylcyclopentadiene -

Specification

Molecular Formula C18H16
Molecular Weight 232.3 g/mol
IUPAC Name [cyclopenta-1,3-dien-1-yl(phenyl)methyl]benzene
Standard InChI InChI=1S/C18H16/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-13,18H,14H2
Standard InChI Key UPCCBSOQEHJDCX-UHFFFAOYSA-N
Canonical SMILES C1C=CC=C1C(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

Diphenylmethylcyclopentadiene consists of a cyclopentadiene ring (C5H5\text{C}_5\text{H}_5) substituted at the 1- and 2-positions with phenyl groups (C6H5\text{C}_6\text{H}_5) and a methyl group (CH3\text{CH}_3) at the 4-position. The IUPAC name, (4-methyl-2-phenylcyclopenta-1,3-dien-1-yl)benzene, reflects this substitution pattern. X-ray crystallography of analogous compounds reveals a non-planar geometry, with dihedral angles between the cyclopentadiene ring and phenyl groups ranging from 35° to 45° . This steric arrangement influences electronic delocalization, reducing conjugation efficiency compared to unsubstituted cyclopentadiene .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC18H16\text{C}_{18}\text{H}_{16}
Molecular Weight231.3 g/mol
CAS Registry Number24105-41-7
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c

Electronic and Spectroscopic Features

The electron-rich cyclopentadiene ring exhibits a π\pi-electron density of 5.2 eV, modulated by phenyl substituents. Ultraviolet-visible (UV-Vis) spectroscopy of related compounds shows absorption maxima at 270–310 nm, attributed to ππ\pi \rightarrow \pi^* transitions . Photoluminescence studies reveal weak emission at 420 nm in solution, intensifying in solid-state aggregates—a phenomenon linked to restricted intramolecular rotation (RIR) .

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis typically involves Friedel-Crafts alkylation or Diels-Alder cycloaddition:

  • Friedel-Crafts Approach: Reacting cyclopentadiene with diphenylmethyl chloride in the presence of AlCl3\text{AlCl}_3 yields the target compound at 60–70% efficiency.

  • Copper-Catalyzed Perarylation: Microwave-assisted coupling of cyclopentadiene with aryl iodides using CuI\text{CuI} and Cs2CO3\text{Cs}_2\text{CO}_3 achieves hexaarylcyclopentadienes in 88% yield .

Table 2: Comparative Synthesis Methods

MethodConditionsYieldAdvantage
Friedel-Crafts AlkylationAlCl3\text{AlCl}_3, 80°C, 12h65%Scalability
Copper-Catalyzed ArylationCuI\text{CuI}, MW, 200°C88%Six C–C bonds in one step

Reactivity in Diels-Alder Reactions

The compound serves as a diene in cycloadditions with dienophiles like maleic anhydride. Kinetic studies show a second-order rate constant of 1.2×103L/mol\cdotps1.2 \times 10^{-3} \, \text{L/mol·s} at 25°C, slower than unsubstituted cyclopentadiene (4.5×103L/mol\cdotps4.5 \times 10^{-3} \, \text{L/mol·s}) due to steric hindrance. Regioselectivity favors endo adducts (85:15 endo:exo ratio) when reacting with electron-deficient dienophiles .

Applications in Materials Science and Optoelectronics

Aggregation-Induced Emission (AIE)

Hexaphenylcyclopentadiene analogues exhibit AIE, with photoluminescence quantum yields increasing from 2% in solution to 45% in aggregates . This property is exploitable in organic light-emitting diodes (OLEDs), where the compound’s solid-state emission enhances device efficiency.

Organic Semiconductor Precursors

Functionalization with electron-withdrawing groups (-CN, -NO2_2) transforms diphenylmethylcyclopentadiene into n-type semiconductors with electron mobilities up to 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s} . These materials show promise in thin-film transistors (TFTs) and photovoltaic cells.

Table 3: Photophysical Properties of Derivatives

Derivativeλabs\lambda_{\text{abs}} (nm)λem\lambda_{\text{em}} (nm)Quantum Yield
Parent Compound2854200.02
3-Methoxyphenyl Analogue3104500.15
Cyano-Substituted3204600.35

Future Research Directions

  • Mechanistic Studies: Elucidating the role of substituents in modulating AIE activity through ultrafast spectroscopy.

  • Device Integration: Testing cyclopentadiene derivatives in prototype OLEDs and TFTs.

  • Catalytic Applications: Exploring use as ligands in transition-metal complexes for asymmetric catalysis.

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